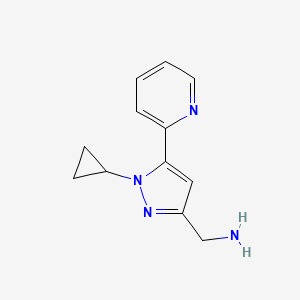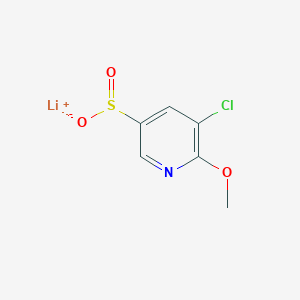
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also includes an isonicotinamide group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural data for this compound is not available.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Without specific information, it’s difficult to predict the exact reactions .Scientific Research Applications
Spirocyclic Compound Formation
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide, due to its structural characteristics, has been studied for its ability to undergo cyclisation induced by electrophiles. This process results in the formation of spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised. Such compounds are significant in the development of novel organic materials with potential applications in various fields including pharmaceuticals and materials science (H. Brice & J. Clayden, 2009).
Crystal Engineering and Pharmaceutical Cocrystals
Research has also explored the role of isonicotinamide derivatives in crystal engineering, particularly in the formation of pharmaceutical cocrystals. The novel carboxamide-pyridine N-oxide synthon, which is sustained via N-H...O- hydrogen bonding and C-H...O interaction, demonstrates the capability of assembling isonicotinamide N-oxide in a triple helix architecture. This property is leveraged to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, showcasing the potential of such compounds in enhancing the physical properties of pharmaceuticals, such as solubility and stability (L. Reddy, N. Babu, & A. Nangia, 2006).
properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(13-1-5-16-6-2-13)17-14-3-7-18(10-14)9-12-4-8-20-11-12/h1-2,4-6,8,11,14H,3,7,9-10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAKKNOLJQUPLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=NC=C2)CC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2393262.png)




![1-(3,5-Dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2393267.png)


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2393272.png)

![N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393278.png)
![2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2393279.png)
![8-(2-Chlorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2393280.png)